molecular formula C12H15BrN2O4 B4044591 ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate

ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate

Cat. No.: B4044591
M. Wt: 331.16 g/mol
InChI Key: CGKOAJIGCMFVRR-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C12H15BrN2O4 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.02152 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Vasodilation Properties

Ethyl 4-(5-bromo-2-furoyl)-1-piperazinecarboxylate is utilized in the synthesis of compounds with potential vasodilation properties. Girgis et al. (2008) investigated derivatives for vasodilation activity, identifying compounds with considerable potency, indicating the potential of this compound derivatives in cardiovascular research Girgis et al., 2008.

Alzheimer's Disease Treatment

In the domain of neurodegenerative diseases, Hussain et al. (2016) synthesized a series of derivatives as potential therapeutic agents for Alzheimer's disease, with enzyme inhibition activity suggesting a promising avenue for treatment research Hussain et al., 2016.

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Hussain et al. (2018) reported on the synthesis of derivatives with promising antibacterial activity, highlighting the potential application of this compound in addressing bacterial infections Hussain et al., 2018.

Analytical and Spectral Study

Patel (2020) conducted an analytical and spectral study on furan ring-containing organic ligands, including ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, providing insights into the synthesis, characterization, and chelating properties of such compounds, which could be useful in the development of new materials or pharmaceuticals Patel, 2020.

Drug Design and Insecticides

This compound is also a precursor in the design of novel insecticides, as explored by Cai et al. (2010), who developed derivatives based on the serotonergic ligand PAPP, indicating the compound's relevance in agricultural sciences Cai et al., 2010.

Properties

IUPAC Name

ethyl 4-(5-bromofuran-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4/c1-2-18-12(17)15-7-5-14(6-8-15)11(16)9-3-4-10(13)19-9/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKOAJIGCMFVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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